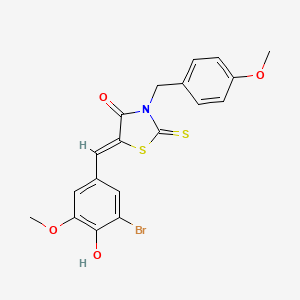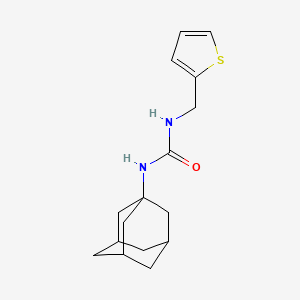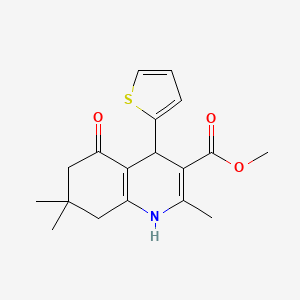![molecular formula C13H14N2O6S3 B5138785 5-{[3-(aminosulfonyl)phenyl]sulfonyl}-2-methylbenzenesulfonamide](/img/structure/B5138785.png)
5-{[3-(aminosulfonyl)phenyl]sulfonyl}-2-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{[3-(aminosulfonyl)phenyl]sulfonyl}-2-methylbenzenesulfonamide, also known as AMBS, is a sulfonamide compound that has been widely used in scientific research. It is a potent inhibitor of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in many types of cancer cells.
Mécanisme D'action
5-{[3-(aminosulfonyl)phenyl]sulfonyl}-2-methylbenzenesulfonamide inhibits CAIX by binding to its active site, which prevents the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate and proton. This leads to a decrease in the extracellular pH of cancer cells, which in turn inhibits their growth and promotes apoptosis.
Biochemical and physiological effects:
5-{[3-(aminosulfonyl)phenyl]sulfonyl}-2-methylbenzenesulfonamide has been shown to induce apoptosis in cancer cells through the activation of caspase-3 and -9, which are key enzymes involved in the apoptotic pathway. It also inhibits the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-{[3-(aminosulfonyl)phenyl]sulfonyl}-2-methylbenzenesulfonamide in lab experiments is its specificity for CAIX, which makes it a valuable tool for studying the role of this enzyme in cancer biology. However, its potency as an inhibitor of CAIX can also be a limitation, as it may cause off-target effects and toxicity. In addition, the high cost of 5-{[3-(aminosulfonyl)phenyl]sulfonyl}-2-methylbenzenesulfonamide may limit its use in some research studies.
Orientations Futures
There are several future directions for the research on 5-{[3-(aminosulfonyl)phenyl]sulfonyl}-2-methylbenzenesulfonamide. One area of interest is the development of more potent and selective CAIX inhibitors based on the structure of 5-{[3-(aminosulfonyl)phenyl]sulfonyl}-2-methylbenzenesulfonamide. Another direction is the investigation of the role of CAIX in other diseases, such as osteoporosis and Alzheimer's disease. Furthermore, the combination of 5-{[3-(aminosulfonyl)phenyl]sulfonyl}-2-methylbenzenesulfonamide with other anticancer agents may lead to the development of more effective cancer therapies. Overall, the research on 5-{[3-(aminosulfonyl)phenyl]sulfonyl}-2-methylbenzenesulfonamide has the potential to contribute to the development of new treatments for cancer and other diseases.
Méthodes De Synthèse
5-{[3-(aminosulfonyl)phenyl]sulfonyl}-2-methylbenzenesulfonamide can be synthesized by reacting 3-aminobenzenesulfonamide with 2-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction results in the formation of 5-{[3-(aminosulfonyl)phenyl]sulfonyl}-2-methylbenzenesulfonamide as a white crystalline solid with a melting point of 257-259°C.
Applications De Recherche Scientifique
5-{[3-(aminosulfonyl)phenyl]sulfonyl}-2-methylbenzenesulfonamide has been extensively studied for its potential as an anticancer agent. Its ability to inhibit CAIX, which is involved in the regulation of pH in cancer cells, makes it a promising target for cancer therapy. 5-{[3-(aminosulfonyl)phenyl]sulfonyl}-2-methylbenzenesulfonamide has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. In addition, it has been found to enhance the effectiveness of other anticancer agents, such as cisplatin and doxorubicin.
Propriétés
IUPAC Name |
2-methyl-5-(3-sulfamoylphenyl)sulfonylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O6S3/c1-9-5-6-11(8-13(9)24(15,20)21)22(16,17)10-3-2-4-12(7-10)23(14,18)19/h2-8H,1H3,(H2,14,18,19)(H2,15,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYZPUQYINARGOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=CC(=CC=C2)S(=O)(=O)N)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O6S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-(3-sulfamoylphenyl)sulfonylbenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2,2,3,3,4,4,5,5-octafluoro-1-(1-piperidinyl)pentyl]acetamide](/img/structure/B5138710.png)
![N-(4-acetylphenyl)-3-(2-fluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-carboxamide](/img/structure/B5138717.png)
![1-methyl-3-[2-(2-methylphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5138721.png)
![2-[acetyl(propyl)amino]benzoic acid](/img/structure/B5138726.png)
![4-[5-(1,3-benzodioxol-5-ylmethylene)-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoic acid](/img/structure/B5138736.png)
![4-[(7-bromo-3-oxo[1,3]thiazolo[2',3':2,3]imidazo[4,5-b]pyridin-2(3H)-ylidene)methyl]-2-methoxyphenyl acetate](/img/structure/B5138747.png)
![1-(3,6-dibromo-9H-carbazol-9-yl)-3-(1,8,8-trimethyl-3-azabicyclo[3.2.1]oct-3-yl)-2-propanol](/img/structure/B5138754.png)
![3-({[(4-chlorophenyl)amino]carbonyl}amino)-3-oxopropyl diethyldithiocarbamate](/img/structure/B5138775.png)
![1-allyl-5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5138783.png)



